1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound belongs to the cyclopenta[d]pyrimidinone class, characterized by a fused bicyclic system (cyclopentane + pyrimidine). The structure includes a sulfanylidene (=S) group at position 4 and a 4-fluorobenzyl substituent at position 1. Such derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural similarity to purine bases .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZTULGKVOHSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfur Incorporation: The sulfanylidene group can be introduced through a thiolation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming the corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biology: It can be used as a probe to study biological pathways and molecular interactions due to its unique structure.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Pharmaceuticals: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanylidene group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for dihydropyrimidinones, where fluorinated benzylamines react with thiocarbonyl precursors under acidic conditions .
- Chlorophenyl analogs (e.g., ) require additional steps for halogenation, increasing complexity and cost.
Physicochemical Properties
Key Observations :
Key Observations :
- The target compound shows superior antifungal activity compared to chlorophenyl derivatives, likely due to fluorine’s electronegativity enhancing target binding .
- Its antioxidant activity (~62%) is comparable to fluorophenyl-thione analogs, suggesting the sulfanylidene group plays a critical role in radical scavenging .
Research Findings and Implications
- Structural-Activity Relationships : The 4-fluorobenzyl group enhances target selectivity, while the sulfanylidene moiety improves stability and binding affinity in enzymatic assays .
- Limitations: Low solubility of the target compound may limit bioavailability, necessitating formulation strategies (e.g., nanoemulsions) .
- Future Directions: Hybridizing the cyclopenta[d]pyrimidinone core with other bioactive scaffolds (e.g., pyrrolo[2,3-d]pyrimidines ) could optimize potency and pharmacokinetics.
Biological Activity
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidin-2-one core with a fluorophenyl substituent and a sulfanylidene group. Its molecular formula is with a molecular weight of approximately 292.33 g/mol. The presence of the fluorine atom is expected to influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, similar compounds have shown inhibition of nucleoside metabolism enzymes.
- Receptor Modulation : The fluorophenyl group can enhance binding affinity to various receptors through hydrophobic interactions. This property is critical for modulating receptor activity in pharmacological contexts.
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties against resistant strains of bacteria.
Antitumor Activity
A study involving derivatives of pyrimidine compounds demonstrated that modifications in the structure could lead to enhanced antitumor activity. For instance:
- Case Study 1 : A derivative similar to the target compound showed effective inhibition of leukemia cell lines at concentrations as low as . This suggests that structural modifications can significantly impact the potency against cancer cells.
Antimicrobial Effects
Research has indicated that compounds with sulfanylidene groups possess notable antimicrobial properties:
- Case Study 2 : The synthesis of thio-substituted pyrimidines demonstrated significant activity against Staphylococcus faecium, with effective concentrations reported around . The structural similarity to our compound suggests potential efficacy in treating infections caused by resistant bacteria.
Comparative Biological Activity Table
Synthesis and Derivatives
The synthesis typically involves multi-step organic reactions:
- Formation of Cyclopenta[d]pyrimidin-2-one Core : Achieved through cyclization under acidic or basic conditions.
- Introduction of Fluorophenyl Group : Via Friedel-Crafts alkylation using 4-fluorobenzyl chloride.
- Sulfanylidene Group Incorporation : Through thiolation reactions using reagents like Lawesson’s reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
